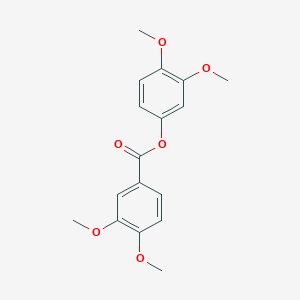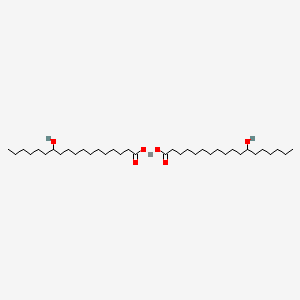
Lead 12-hydroxyoctadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead 12-hydroxyoctadecanoate is a chemical compound that belongs to the class of lead soaps. It is derived from 12-hydroxyoctadecanoic acid, also known as 12-hydroxystearic acid. This compound is commonly used in various industrial applications, particularly as a lubricant and stabilizer.
準備方法
Synthetic Routes and Reaction Conditions: Lead 12-hydroxyoctadecanoate is typically synthesized by reacting lead oxide or lead acetate with 12-hydroxyoctadecanoic acid. The reaction is carried out in an aqueous medium, often under reflux conditions to ensure complete reaction. The general reaction can be represented as:
PbO+C18H36O3→Pb(C18H35O3)2+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where lead oxide or lead acetate is mixed with 12-hydroxyoctadecanoic acid. The mixture is heated and stirred to facilitate the reaction. The product is then purified through filtration and drying processes.
化学反応の分析
Types of Reactions: Lead 12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: It can be reduced to form lead metal and other reduced species.
Substitution: The lead ion can be substituted with other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and various organic by-products.
Reduction: Lead metal and reduced organic compounds.
Substitution: Metal soaps with different metal ions.
科学的研究の応用
Lead 12-hydroxyoctadecanoate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to toxicity and environmental impact.
Medicine: Explored for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Widely used as a lubricant, stabilizer, and thickening agent in various industrial applications, including the production of greases and coatings.
作用機序
The mechanism of action of lead 12-hydroxyoctadecanoate involves its interaction with molecular targets such as enzymes and cellular membranes. The lead ion can bind to specific sites on enzymes, altering their activity and affecting various biochemical pathways. Additionally, the compound can integrate into cellular membranes, affecting their fluidity and permeability.
類似化合物との比較
Lithium 12-hydroxyoctadecanoate: Similar in structure but contains lithium instead of lead. It is commonly used in lubricating greases.
Calcium 12-hydroxyoctadecanoate: Contains calcium and is used as a stabilizer and thickening agent in various applications.
Sodium 12-hydroxyoctadecanoate: Contains sodium and is used in soap and detergent formulations.
Uniqueness: Lead 12-hydroxyoctadecanoate is unique due to the presence of the lead ion, which imparts specific properties such as high density and stability. These properties make it particularly useful in applications requiring heavy metal soaps with high thermal stability and lubricating properties.
特性
CAS番号 |
58405-97-3 |
|---|---|
分子式 |
C36H70O6Pb |
分子量 |
806 g/mol |
IUPAC名 |
12-hydroxyoctadecanoate;lead(2+) |
InChI |
InChI=1S/2C18H36O3.Pb/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |
InChIキー |
OZHGKMQTUUYMRS-UHFFFAOYSA-L |
正規SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrole-3-carboxylicacid,2,4-dimethyl-5-[(2-methyl-1-oxopropoxy)acetyl]-,ethylester(9CI)](/img/structure/B13792807.png)

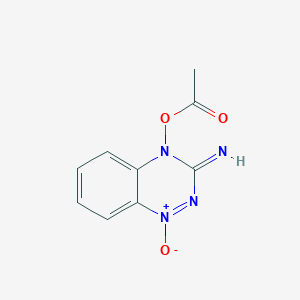
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13792832.png)
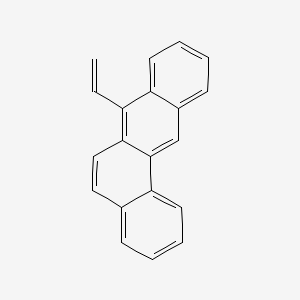
![4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol](/img/structure/B13792845.png)


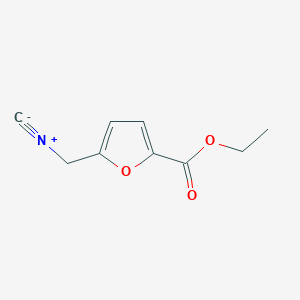

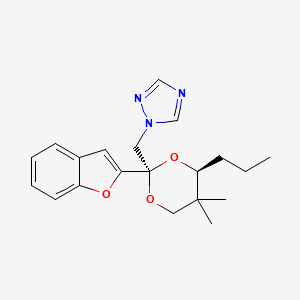

![Cyclohexane,[3-(ethoxymethoxy)propyl]-](/img/structure/B13792895.png)
